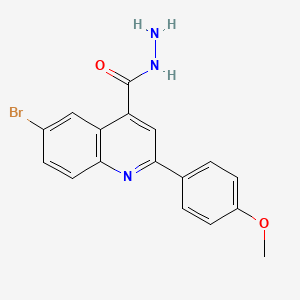![molecular formula C20H28N2O3S B6077834 2-[4-(3,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6077834.png)
2-[4-(3,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "DMBT" and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of DMBT is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This action is thought to be responsible for its antipsychotic and anxiolytic effects. DMBT has also been found to modulate the activity of the serotonin 5-HT1A receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
DMBT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. DMBT has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMBT in lab experiments is its high selectivity for dopamine D2 receptors. This allows researchers to study the specific effects of DMBT on this receptor subtype. However, one limitation of using DMBT is its relatively low potency compared to other dopamine D2 receptor antagonists.
Direcciones Futuras
There are several potential future directions for research on DMBT. One area of interest is its potential use as a radioligand for imaging studies. Another area of interest is its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of DMBT and its effects on various neurotransmitter systems.
Métodos De Síntesis
The synthesis of DMBT involves the reaction of 3,5-dimethoxybenzaldehyde, 2-thienylmethanol, and piperazine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in anhydrous ethanol and results in the formation of DMBT.
Aplicaciones Científicas De Investigación
DMBT has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and anti-inflammatory effects. DMBT has also been studied for its potential use as a radioligand for imaging studies.
Propiedades
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-24-18-10-16(11-19(12-18)25-2)13-21-6-7-22(17(14-21)5-8-23)15-20-4-3-9-26-20/h3-4,9-12,17,23H,5-8,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRCBGJMSHWMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(C(C2)CCO)CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,5-Dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B6077759.png)
![[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B6077764.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6077770.png)

![methyl 5-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-5-oxopentanoate](/img/structure/B6077783.png)

![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6077790.png)

![{4-[3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-5-mercapto-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6077803.png)

![4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6077812.png)
![11-(2-furyl)-N-(2-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6077815.png)
![{3-(4-fluorobenzyl)-1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B6077816.png)
![N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6077826.png)